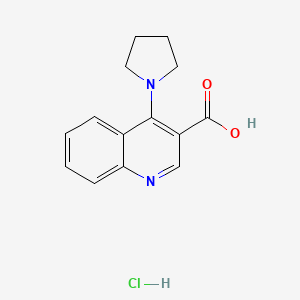

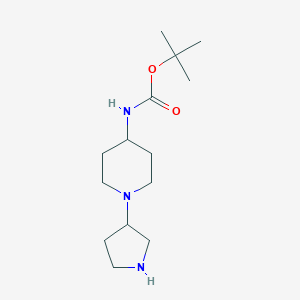

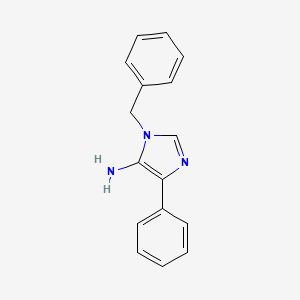

![molecular formula C12H14Cl2N2O B1372333 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride CAS No. 1170478-93-9](/img/structure/B1372333.png)

2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride

Overview

Description

The compound “2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride” is a biochemical used for proteomics research . It has a molecular weight of 273.16 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13ClN2O.ClH/c1-15-7-6-14-12(15)9-16-11-4-2-10(8-13)3-5-11;/h2-7H,8-9H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Scientific Research Applications

Synthesis and Bioactivity Studies

2-(Phenoxymethyl)-1-phenyl-1H-benzo(d)imidazole derivatives, with different substituents on the phenoxymethyl ring, have been synthesized and evaluated for bioactivity. These compounds, related to the chemical , exhibit properties like antioxidants, antibacterial, and antifungal activities (Lavanya, Suresh, & Rao, 2010).

Imidazole-Based Bisphenol as a Host for Anions

Imidazole-containing bisphenols have been synthesized and studied for their ability to form salts with various acids. This research is significant as it explores the potential of imidazole derivatives in creating strong intramolecular hydrogen bonds, which could be relevant for the chemical (Nath & Baruah, 2012).

Antineoplastic Activity of Imidazole Derivatives

Research on bis(carbamate) derivatives of 4,5-bis(hydroxymethyl)imidazoles, which are structurally related to the chemical in focus, has shown significant antineoplastic activity. This suggests a potential application of similar imidazole derivatives in cancer treatment (Anderson, Bhattacharjee, & Houston, 1989).

Anti-Tumor Agents Derived from Imidazole

The synthesis of certain imidazole derivatives and their evaluation as antitumor agents indicates the potential of these compounds in cancer therapy. This research is directly relevant to the chemical and its potential applications in medicinal chemistry (Li et al., 2014).

Imidazole Derivatives as Estrogen Receptor Ligands and Cyclooxygenase Inhibitors

The synthesis and testing of 1H-imidazoles for biological activity reveal their potential as estrogen receptor ligands and cyclooxygenase inhibitors. This study underscores the diverse pharmacological applications of imidazole derivatives (Wiglenda et al., 2005).

Bifunctional Analogs of Pharmacodynamically Active Substances

Research into chloromethylation products and their use in synthesizing pharmacologically interesting compounds, including imidazole derivatives, highlights their potential in drug development (Hager & Liu, 1953).

Metalloenzyme Models and Imidazole Ligands

Studies on the activation of hydroxyl groups of N-alkyl-2-(hydroxymethyl)-imidazole ligands by Cu2+ in enzymatic models show the relevance of imidazole derivatives in biochemistry and pharmacology (Tagaki et al., 1991).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

2-[[4-(chloromethyl)phenoxy]methyl]-1-methylimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O.ClH/c1-15-7-6-14-12(15)9-16-11-4-2-10(8-13)3-5-11;/h2-7H,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXUWBPSUQSSJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1COC2=CC=C(C=C2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

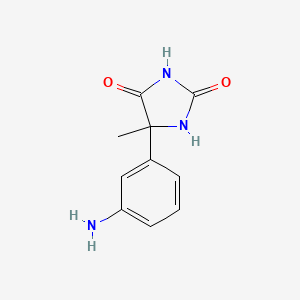

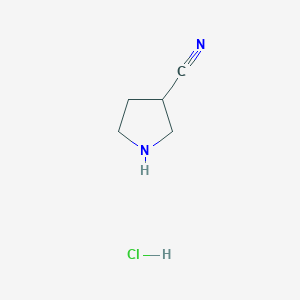

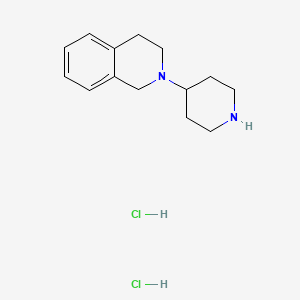

![4-[(Cyclopentyloxy)methyl]piperidine hydrochloride](/img/structure/B1372260.png)

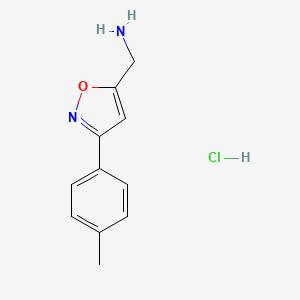

![1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride](/img/structure/B1372269.png)